1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol
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Overview
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a trifluoromethylphenyl sulfanyl group
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: The protected piperazines are then deprotected using PhSH.
Intramolecular Cyclization: Selective intramolecular cyclization reaction gives the desired piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine ring and fluorophenyl group but lacks the trifluoromethylphenyl sulfanyl group.
1-(4-Trifluoromethylphenyl)piperazine: Similar in structure but with a trifluoromethyl group instead of the fluorophenyl group.
1-(4-Bromophenyl)piperazine: Contains a bromophenyl group instead of the fluorophenyl group.
Uniqueness
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol is unique due to the presence of both fluorophenyl and trifluoromethylphenyl sulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F4N2OS/c21-16-4-6-17(7-5-16)26-10-8-25(9-11-26)13-18(27)14-28-19-3-1-2-15(12-19)20(22,23)24/h1-7,12,18,27H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDWESQUSMHLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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